2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylthio group, an oxadiazole ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-19-8-7-13-16-17-14(20-13)15-12(18)10-21-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFWZNBWDSINHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of benzylthiol with an appropriate acetamide precursor, followed by the introduction of the oxadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anticancer properties . Preliminary studies indicate that similar compounds with piperidine or oxadiazole moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve modulation of cell signaling pathways influenced by the piperidine ring structure.
This compound can serve as a biochemical probe in enzyme assays to study interactions within cellular pathways. The benzylthio group may facilitate interactions with redox-active enzymes, thereby influencing metabolic processes.
Industrial Applications
In industrial settings, 2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide can be utilized as a building block for synthesizing more complex molecules or as a component in the development of new materials. Its unique structure allows for modifications that can lead to novel properties beneficial for various applications.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anticancer activity (cytotoxicity in cell lines) | |
| Related Piperidine Derivative | Antimicrobial activity | |
| Benzothiazole Analog | Antitubercular effects |
Study 1: Anticancer Evaluation
A study conducted on derivatives of acetamides similar to this compound revealed significant cytotoxic effects against breast and lung cancer cell lines. The mechanism was attributed to the interaction of the oxadiazole ring with cellular receptors involved in apoptosis pathways.
Study 2: Enzyme Interaction
Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the benzylthio group enhances binding affinity to thiol-containing enzymes, leading to altered enzyme kinetics and potential therapeutic benefits in metabolic disorders.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzylthio group and oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide: can be compared with other oxadiazole derivatives and benzylthio compounds.
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-triazol-2-yl)acetamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the oxadiazole family, which has garnered attention due to its potential biological activities, particularly in the realm of anticancer properties. The oxadiazole ring is known for its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and empirical findings from various studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of benzylthio derivatives with 1,3,4-oxadiazole intermediates. The presence of the methoxyethyl group enhances the lipophilicity and potentially improves cellular uptake.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:
- A series of novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides were synthesized and tested against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 4.5 µM for various derivatives .
- Another study highlighted that compounds with similar oxadiazole structures exhibited strong antiproliferative activity on A549 (lung cancer) and C6 (rat glioma) cell lines. Notably, some derivatives showed IC50 values lower than 0.14 µM .
The biological activity of these compounds can be attributed to several mechanisms:
- Apoptosis Induction : Several studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and influencing mitochondrial membrane potential .
- Inhibition of Key Enzymes : Compounds have been reported to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cell proliferation .
Study 1: Anticancer Evaluation
In a recent study on the anticancer activity of various oxadiazole derivatives:
- Compound 4h , a close analogue to our compound of interest, demonstrated an IC50 value of less than 0.14 µM against A549 cells. This suggests a high potency in inhibiting lung cancer cell growth .
Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) analyses were conducted to understand how structural variations affect biological activity:
- The study found that substituents at specific positions on the benzene ring significantly influenced anticancer activity. The optimal positioning was identified as meta to the sulfonamide moiety relative to the oxadiazole ring .
Data Tables
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 4h | A549 | <0.14 | Apoptosis Induction |
| Compound 31 | HCT-116 | 0.5 | MMP Inhibition |
| Compound 26 | MCF-7 | 4 | Cell Cycle Arrest |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the oxadiazole core is typically prepared by cyclizing thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions. The benzylthioacetamide moiety is introduced by reacting chloroacetamide intermediates with benzylthiol in the presence of a base (e.g., K₂CO₃) in dry acetone or DMF .
- Characterization : Intermediates are monitored by TLC (hexane:ethyl acetate, 9:1) , and final products are purified via recrystallization (ethanol or ethyl acetate). Structural confirmation relies on H/C NMR (e.g., δ ~2.6–3.8 ppm for methylene/methoxy groups) and mass spectrometry (e.g., molecular ion peaks matching calculated MW) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- NMR : Assign methoxyethyl protons (δ 3.2–3.5 ppm), benzylthio methylene (δ ~4.1 ppm), and oxadiazole ring carbons (~160–165 ppm in C NMR) .
- IR : Stretching vibrations for C=O (1660–1680 cm) and C-N (1240–1280 cm) confirm the acetamide and oxadiazole groups .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] for CHNOS: ~346.1 g/mol) .
Q. How are reaction conditions optimized to improve yields during synthesis?
- Approach :
- Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance nucleophilic substitution rates .
- Catalysis : Anhydrous KCO or triethylamine facilitates deprotonation of thiols or amines .
- Reflux Time : Extended reflux (3–6 hours) ensures complete cyclization of oxadiazole rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally analogous compounds?
- Strategy :
- Dose-Response Studies : Compare IC values across assays (e.g., antimicrobial vs. anticancer) to identify structure-activity relationships (SAR) .
- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., lipoxygenase or kinase enzymes). For example, the methoxyethyl group may enhance hydrophobic binding in enzyme pockets .
- Meta-Analysis : Cross-reference published data on substituent effects (e.g., electron-withdrawing groups on oxadiazoles improving bioactivity) .
Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?
- Protocol :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
- Plasma Stability : Mix with rat plasma (37°C, 1–6 hours) and precipitate proteins with acetonitrile before LC-MS quantification .
- Light/Thermal Stability : Expose solid samples to UV light (254 nm) or 40–60°C for 48 hours, monitoring changes via FTIR .
Q. How can researchers address low solubility in aqueous media for in vivo studies?
- Solutions :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the methoxyethyl chain to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) using emulsification-solvent evaporation .
- Co-Solvents : Use cyclodextrin complexes or DMSO:PBS (≤10%) for in vitro assays .
Q. What methodologies are employed to analyze crystallographic packing and intermolecular interactions?
- Techniques :
- X-Ray Crystallography : Resolve H-bonding patterns (e.g., N–H···N/O interactions between oxadiazole and acetamide groups) and π-π stacking of benzyl rings .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., S···S or C–H···O interactions) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
